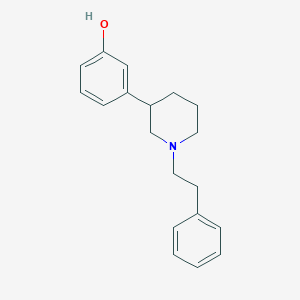
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-, also known as SKF 82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor.
Wirkmechanismus
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- selectively activates the dopamine D1 receptor by binding to the receptor and inducing a conformational change. This conformational change activates intracellular signaling pathways, leading to the release of neurotransmitters such as glutamate and GABA. The activation of the dopamine D1 receptor has been shown to play a role in various physiological and behavioral processes, including learning and memory, reward, and drug addiction.
Biochemische Und Physiologische Effekte
The activation of the dopamine D1 receptor by Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, which play a role in learning and memory. It has also been shown to increase the release of dopamine, which plays a role in reward and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its ability to selectively activate the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor activation on various physiological and behavioral processes. One limitation of using Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in lab experiments is its potential to interact with other receptors or signaling pathways, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for the use of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- in scientific research. One direction is to study the effects of dopamine D1 receptor activation on specific brain regions and circuits. Another direction is to study the effects of dopamine D1 receptor activation on different neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the development of more selective dopamine D1 receptor agonists could lead to new insights into the role of the dopamine D1 receptor in various physiological and behavioral processes.
Synthesemethoden
The synthesis of Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- involves several steps. The first step involves the reaction of 1-(2-phenylethyl)piperidine with 3,4-dihydroxybenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 3,4-dihydroxybenzyl alcohol in the presence of acetic acid to form Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)-.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- is widely used in scientific research for its ability to selectively activate the dopamine D1 receptor. It has been used to study the role of the dopamine D1 receptor in various physiological and behavioral processes, including learning and memory, reward, and drug addiction. It has also been used to study the effects of dopamine D1 receptor activation on the release of neurotransmitters such as glutamate and GABA.
Eigenschaften
CAS-Nummer |
19725-24-7 |
|---|---|
Produktname |
Phenol, 3-(1-(2-phenylethyl)-3-piperidinyl)- |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-[1-(2-phenylethyl)piperidin-3-yl]phenol |
InChI |
InChI=1S/C19H23NO/c21-19-10-4-8-17(14-19)18-9-5-12-20(15-18)13-11-16-6-2-1-3-7-16/h1-4,6-8,10,14,18,21H,5,9,11-13,15H2 |
InChI-Schlüssel |
HGPMWSZMWSQMKY-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Kanonische SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Synonyme |
3-(3-hydroxyphenyl)-N-(2-phenethyl)piperidine 3-phenethyl-PP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



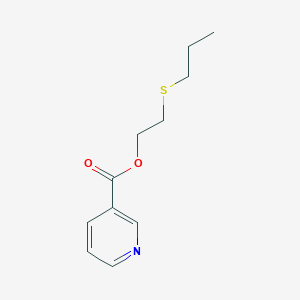
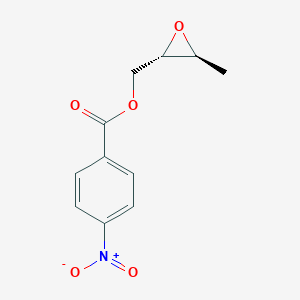
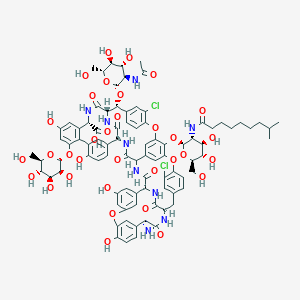
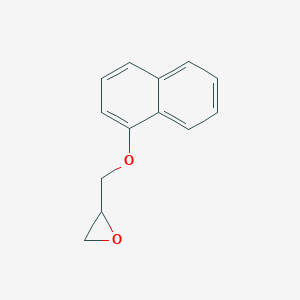
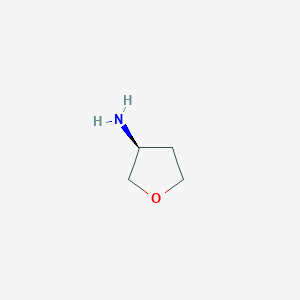
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
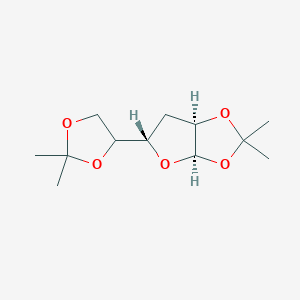
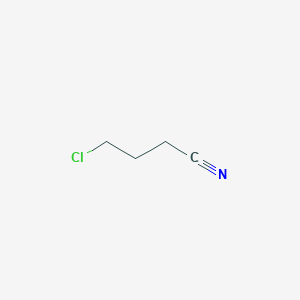
![Tert-butyl N-[5-(tosyloxy)pentyl]carbamate](/img/structure/B21396.png)
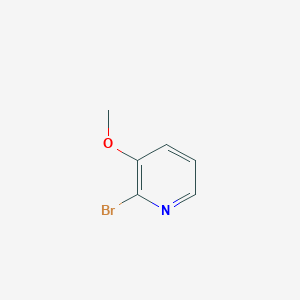
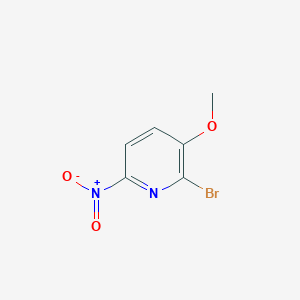
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B21404.png)
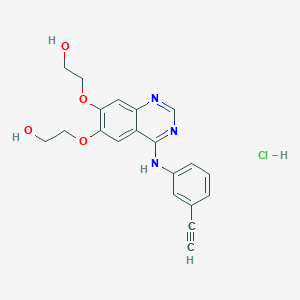
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)